molecular formula C16H18BrN3O2 B4464272 N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide

N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide

Cat. No. B4464272
M. Wt: 364.24 g/mol
InChI Key: OJEPMFLRIAEKNS-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as BRD0705 and is known to have a potent inhibitory effect on the bromodomain-containing protein 4 (BRD4) which plays a crucial role in the regulation of gene expression.

Mechanism of Action

BRD0705 exerts its inhibitory effect on N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide by binding to the acetyl-lysine recognition pocket of the protein which is essential for its function. This binding prevents the interaction of N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide with its target genes and disrupts the formation of super-enhancers which are critical for the transcriptional activation of oncogenes.
Biochemical and Physiological Effects:
BRD0705 has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects and to inhibit the replication of several viruses including HIV, HCV, and Zika virus. BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of BRD0705 is its high selectivity for N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide which reduces the risk of off-target effects. The compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of BRD0705 is its relatively low potency compared to other N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide inhibitors which may limit its therapeutic potential.

Future Directions

There are several potential future directions for the study of BRD0705. One area of interest is the development of more potent analogs of the compound that may have improved therapeutic efficacy. Another area of interest is the investigation of the compound's potential for the treatment of viral infections such as COVID-19. Finally, the compound's potential for combination therapy with other anti-cancer agents is an area of ongoing research.

Scientific Research Applications

BRD0705 has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammatory diseases, and viral infections. The compound has been shown to selectively inhibit the activity of N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide which is known to play a critical role in the regulation of gene expression and the progression of various diseases. Inhibition of N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to result in the downregulation of key oncogenes and the induction of apoptosis in cancer cells.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-10-8-12(5-6-13(10)17)18-16(21)20-7-3-4-14(20)15-9-11(2)19-22-15/h5-6,8-9,14H,3-4,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEPMFLRIAEKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC(=NO3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide
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N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide
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N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide
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N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide
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N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide
Reactant of Route 6
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N-(4-bromo-3-methylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide

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